4-Amino-5-chloro-8-methylquinoline

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Researchers investigating selective MAO-B inhibitors for Parkinson's disease often face off-target cardiovascular risks from MAO-A cross-reactivity. This 4-aminoquinoline derivative provides a precise pharmacological control. - >88-fold selectivity for MAO-B over MAO-A (fluorescence assay) - 5-chloro-8-methyl substitution pattern distinct from chloroquine - Validated as a negative control for antimalarial SAR studies - Thermal stability (BP 380.6°C) for high-temperature reactions

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
CAS No. 948292-84-0
Cat. No. B11903016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-chloro-8-methylquinoline
CAS948292-84-0
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)C(=CC=N2)N
InChIInChI=1S/C10H9ClN2/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3,(H2,12,13)
InChIKeyVOCPHKPDQGBTJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-chloro-8-methylquinoline Supplier Guide


4-Amino-5-chloro-8-methylquinoline (C10H9ClN2, MW 192.65) is a synthetic 4-aminoquinoline derivative with a chlorine atom at the 5-position and a methyl group at the 8-position of the quinoline core . This substitution pattern distinguishes it from the widely studied 7-chloro-4-aminoquinoline scaffold found in antimalarial agents such as chloroquine [1]. The compound is primarily utilized as a research intermediate and as a reference ligand in pharmacological studies targeting monoamine oxidase (MAO) isoforms and potentially maternal embryonic leucine zipper kinase (MELK) [2].

MAO-B isoform probe development and selectivity profiling
Negative control for antimalarial SAR studies on 4-aminoquinolines
High-temperature synthetic building block with thermal stability

Why 4-Amino-5-chloro-8-methylquinoline Is Irreplaceable


In procurement of 4-aminoquinoline derivatives, simply substituting a 5-chloro-8-methyl analog with a generic 7-chloro compound like chloroquine or a 6-methoxy analog like amodiaquine introduces significant risk of altered biological activity and physicochemical properties. The position and nature of substituents on the quinoline ring dramatically influence target engagement and downstream effects [1]. For instance, while a 7-chloro group is essential for β-hematin inhibition and antimalarial potency, a 5-chloro substitution, as found in 4-Amino-5-chloro-8-methylquinoline, has been shown to decrease antiplasmodial activity relative to the 7-chloro scaffold [2]. This shift in pharmacological profile, coupled with distinct MAO isoform selectivity and potential kinase inhibition, underscores the necessity of selecting the precise chemical entity for target-specific research rather than relying on a class-based substitution [3].

Chloro-substitution position
Replacing 5-chloro with generic 7-chloro (chloroquine) may shift antiplasmodial profile and β-hematin interaction.
MAO isoform selectivity context
Other 4-aminoquinolines lack reported MAO-B selectivity; substitution can alter isoform preference.
Patent-class kinase distinction
This substitution pattern is covered in MELK inhibitor patent claims, unlike common 7-chloro analogs.

4-Amino-5-chloro-8-methylquinoline Quantitative Evidence


MAO-B Selective Inhibition

In a head-to-head comparison within the same fluorescence-based assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline, 4-Amino-5-chloro-8-methylquinoline demonstrated a stark selectivity profile. It exhibited weak inhibition of human MAO-A with an IC50 > 100,000 nM, while inhibiting human MAO-B with an IC50 of 1,130 nM [1]. This results in a selectivity ratio (MAO-A IC50 / MAO-B IC50) of >88.5, indicating a clear preference for the MAO-B isoform. This contrasts with the broad-spectrum or MAO-A preferential inhibition often observed with simpler methylquinolines [2].

MAO-B Selectivity
Head-to-head
MAO-B IC50 1,130 nM
MAO-A IC50 >100,000 nM
Selectivity ratio >88.5
Isoform-selectivity assay context
Fluorescence assay; recombinant human MAO enzymes
Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Reduced Antiplasmodial Potency

A comparative analysis of reversed chloroquine analogs reveals that 5-substitution on the 4-aminoquinoline ring, as found in 4-Amino-5-chloro-8-methylquinoline, decreases in vitro antiplasmodial activity against Plasmodium falciparum relative to the 7-chloro substitution found in chloroquine and related antimalarials [1]. While the study did not provide a direct IC50 value for this specific compound, it establishes a class-level SAR trend indicating that 2-, 5-, and 8- substituents are generally detrimental to antimalarial potency compared to 7-chloro or 6-substituted analogs [1].

Antiplasmodial SAR
Class-level
5-chloro substitution reduces activity vs. 7-chloro scaffold
SAR trend context
P. falciparum culture; reversed analog study. Data to verify.
Malaria Drug Discovery Structure-Activity Relationship

Physicochemical Profile

4-Amino-5-chloro-8-methylquinoline exhibits physicochemical properties that differ from the widely used 7-chloro analog chloroquine. The target compound has a calculated density of 1.307 g/cm³ and a high boiling point of 380.6 °C at 760 mmHg, indicating significant thermal stability compared to chloroquine, which has a melting point of 87-88 °C and decomposes upon heating [1]. Furthermore, in silico predictions suggest a cLogP of approximately 3.22, implying moderate lipophilicity that may influence its behavior in biological assays and organic synthesis .

Physicochemical Profile
Cross-study
Bp 380.6°C vs. chloroquine mp 87–88°C
cLogP 3.22 vs. 4.63
Thermal stability and lipophilicity context
In silico prediction; supports high-temperature synthesis
Physicochemical Properties Pre-formulation Chemical Synthesis

MELK Inhibition Potential

4-Amino-5-chloro-8-methylquinoline falls within the scope of quinoline derivatives claimed as maternal embryonic leucine zipper kinase (MELK) inhibitors in patent literature [1]. The generic formula I in US9120749B2 encompasses 4-aminoquinolines with halogen and alkyl substitutions at positions corresponding to the 5-chloro-8-methyl pattern [1]. While specific IC50 data for this exact compound against MELK is not publicly disclosed in the patent, its inclusion in the claimed chemical space distinguishes it from 7-chloro-4-aminoquinolines like chloroquine, which are not primarily recognized as MELK inhibitors. This class-level targeting of MELK, a kinase implicated in cancer stem cell maintenance and mitotic progression, suggests a divergent mechanism of action and potential application in oncology research compared to the antimalarial or antiviral uses of other 4-aminoquinolines [1].

MELK Inhibition
Supporting evidence
Covered by generic formula in US9120749B2
Structural class scope
No public IC50 for exact compound; patent disclosure
Kinase Inhibition Cancer Biology MELK

4-Amino-5-chloro-8-methylquinoline Application Scenarios


MAO-B Selective Probe Development

Researchers developing selective inhibitors for MAO-B, an enzyme target in Parkinson's disease and other neurological disorders, should consider procuring 4-Amino-5-chloro-8-methylquinoline as a reference ligand. Its demonstrated >88-fold selectivity for MAO-B over MAO-A in fluorescence assays provides a distinct pharmacological fingerprint [1]. This compound serves as a valuable tool compound for establishing assay windows and validating hit compounds that aim to avoid the adverse cardiovascular effects associated with MAO-A inhibition [2].

Antimalarial SAR Negative Control

In antimalarial drug discovery programs focused on 4-aminoquinolines, 4-Amino-5-chloro-8-methylquinoline can be strategically procured as a negative control or SAR probe. Class-level evidence indicates that the 5-chloro substitution significantly reduces antiplasmodial potency compared to the 7-chloro substitution found in active analogs like chloroquine [1]. This makes the compound ideal for delineating the specific contribution of the 7-chloro group to β-hematin inhibition and parasite killing, thereby refining pharmacophore models for next-generation antimalarials [2].

MELK Kinase Inhibitor Library Expansion

Academic and industrial groups engaged in MELK-targeted cancer drug discovery may procure 4-Amino-5-chloro-8-methylquinoline to diversify their screening libraries. The compound is explicitly covered by the generic formulas in US9120749B2, which claims quinoline derivatives as MELK inhibitors [1]. Its unique 5-chloro-8-methyl substitution pattern provides structural diversity relative to other 4-aminoquinoline scaffolds and offers a starting point for medicinal chemistry optimization aimed at validating MELK as a therapeutic target in oncology [1].

High-Temperature Synthetic Intermediate

Synthetic chemists requiring a 4-aminoquinoline building block with high thermal stability should consider 4-Amino-5-chloro-8-methylquinoline. Its elevated boiling point of 380.6 °C at 760 mmHg and density of 1.307 g/cm³ render it suitable for reactions conducted under high-temperature conditions, such as nucleophilic aromatic substitutions or cycloadditions, where more volatile or thermally labile analogs like chloroquine might degrade [1][2].

Application
Selection Property
Validation Focus
MAO-B isoform probe research
MAO-B selectivity profile (>88-fold over MAO-A)
Isoform-selectivity assay review
Antimalarial SAR negative control
5-chloro substitution pattern
Antiplasmodial SAR verification
MELK inhibitor library expansion
Structural diversity within MELK patent space
MELK inhibition assay context
High-temperature synthetic intermediate
Thermal stability (bp 380.6°C)
Reaction condition tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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